Ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a phenoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated precursor.
Esterification: The ester functional group is formed through an esterification reaction, typically involving an alcohol and a carboxylic acid derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[3-(4-benzyloxyphenoxy)propyl]piperidine-4-carboxylate
- Ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate
Uniqueness
Ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific structural features, such as the propan-2-yloxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can result in different reactivity, binding affinity, and overall activity in various applications.
Properties
IUPAC Name |
ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-4-23-20(22)17-10-13-21(14-11-17)12-5-15-24-18-6-8-19(9-7-18)25-16(2)3;/h6-9,16-17H,4-5,10-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFENXYAXVYZFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)OC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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